2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
Historical Context of Imidazo[1,2-a]pyridine Research
The imidazo[1,2-a]pyridine scaffold has been a cornerstone of heterocyclic chemistry since its first reported synthesis in the 1960s. Early work by Almirante et al. demonstrated its pharmacological potential through derivatives exhibiting analgesic, anti-inflammatory, and anticonvulsant properties. The 1980s marked a turning point with the commercialization of zolpidem, a GABAA receptor agonist containing this scaffold, which validated its therapeutic relevance. Over the past decade, advancements in green chemistry approaches, such as molecular iodine-catalyzed syntheses, have enabled efficient access to structurally diverse derivatives. The scaffold's privileged status in drug discovery stems from its unique electronic configuration, which allows for simultaneous π-π stacking and hydrogen-bonding interactions with biological targets.
Significance of 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide in Academic Research
This specific derivative (CAS 241146-68-9) has emerged as a model compound for studying structure-activity relationships in medicinal chemistry. Its molecular structure combines a methyl group at position 2 and a para-methylphenyl carboxamide moiety at position 3, creating distinct electronic effects that influence receptor binding. Recent studies highlight its utility as:
- A synthetic intermediate for developing kinase inhibitors
- A fluorescent probe for studying protein-ligand interactions
- A reference compound in computational drug design
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H15N3O | |
| Molecular Weight | 265.32 g/mol | |
| SMILES Notation | O=C(C1=C(C)N=C2C=CC=CN21)NC3=CC=C(C)C=C3 | |
| Topological Polar Surface Area | 61.6 Ų |
Classification Within the Imidazo[1,2-a]pyridine Family
This compound belongs to the C3-carboxamide subclass of imidazo[1,2-a]pyridines, distinguished by:
- Position 2 substituent : Methyl group (electron-donating)
- Position 3 functionalization : Aromatic carboxamide (hydrogen-bond acceptor)
- Ring system : Fully conjugated bicyclic structure with 10 π-electrons
Compared to simpler analogs like 2-(4-methylphenyl)imidazo[1,2-a]pyridine, the carboxamide group introduces additional hydrogen-bonding capacity while maintaining planarity critical for target engagement.
"Drug Prejudice" Status of the Imidazo[1,2-a]pyridine Scaffold
The scaffold's drug prejudice status arises from its:
- Bioisosteric equivalence to purine nucleotides
- Metabolic stability imparted by the fused ring system
- Tunable electronic properties through substituent variation
Over 20 clinical-stage candidates derived from this scaffold target diverse pathways including:
Research Objectives and Scope
Current investigations focus on:
Properties
IUPAC Name |
2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-8-13(9-7-11)18-16(20)15-12(2)17-14-5-3-4-10-19(14)15/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNAXUUWFQDKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
- CAS Number : 241146-68-9
Pharmacological Properties
The imidazo[1,2-a]pyridine scaffold is known for its wide range of biological activities, including:
- Anticancer Activity : Various studies have reported that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values in the micromolar range against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
- Antimicrobial Activity : The compound has also demonstrated antibacterial and antifungal properties. It has been tested against various pathogens with moderate to significant activity observed .
- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting inflammatory pathways, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Key modifications to the imidazo[1,2-a]pyridine core can enhance potency and selectivity:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased anticancer potency |
| Variation in alkyl groups | Modulation of solubility and bioavailability |
| Alteration of substituents on the phenyl ring | Enhanced binding affinity to target proteins |
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer potential of various imidazo[1,2-a]pyridine derivatives, this compound exhibited an IC50 value of approximately 12 µM against MCF7 cells. This study highlighted the compound's potential as a lead for further development in cancer therapeutics .
Study 2: Antimicrobial Evaluation
A series of tests were conducted to assess the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 3: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties revealed that derivatives of this compound inhibited pro-inflammatory cytokines such as TNFα and IL-6 in vitro. The most potent derivative showed an IC50 value of 0.5 µM in inhibiting TNFα production .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the imidazopyridine family, including 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide, exhibit significant anticancer activity. These compounds have been studied as potential inhibitors of various kinases involved in cancer progression. For instance, studies have shown that derivatives of imidazopyridines can inhibit the activity of kinases such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer cell proliferation and survival .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that imidazopyridine derivatives can act as antagonists to serotonin receptors (5-HT4), which may help in the treatment of neurodegenerative diseases like Alzheimer's disease. These compounds have shown promise in enhancing cognitive function and reducing neuroinflammation in preclinical models .
Antimicrobial Activity
Another notable application is the antimicrobial activity exhibited by this compound. Studies have demonstrated that imidazopyridine derivatives possess antibacterial and antifungal properties. They have been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections, which could lead to new therapeutic agents in infectious disease management .
Fluorescent Sensors
The compound has been utilized in developing fluorescent sensors for detecting metal ions. Research indicates that imidazopyridines can form complexes with metal ions such as copper(II), leading to significant changes in fluorescence properties. This characteristic makes them suitable for environmental monitoring and sensing applications where detection of heavy metals is crucial .
On-Off Type Sensors
In addition to metal ion detection, these compounds have been explored for their ability to detect anions such as cyanide ions through fluorescence quenching mechanisms. The specificity and sensitivity of these sensors make them valuable tools in analytical chemistry and environmental science .
Study on Anticancer Activity
A study published in a peer-reviewed journal examined the effects of various imidazopyridine derivatives on cancer cell lines. The results indicated that specific modifications to the imidazopyridine structure enhanced cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
Development of Fluorescent Sensors
In another research effort, scientists developed a fluorescent sensor based on this compound for detecting copper ions in water samples. The sensor demonstrated high selectivity and sensitivity, with a detection limit suitable for environmental applications .
Comparison with Similar Compounds
Anti-Tubercular Analogs
Imidazo[1,2-a]pyridine-3-carboxamides are prominent in antitubercular (anti-TB) drug discovery due to their inhibition of mycobacterial cytochrome bcc1 oxidase and ATP synthesis. Key analogs include:
Table 1: Anti-TB Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
Key Observations :
- The benzyl-linked analog (7-methyl-N-(4-methylbenzyl)-...) exhibits exceptional potency (MIC = 0.004 µM), attributed to the 4-methylbenzyl group enhancing lipophilicity and target binding .
- The target compound replaces the benzyl group with a direct 4-methylphenyl-carboxamide linkage. While its MIC is undocumented, SAR studies suggest that the 3-carboxamide position is critical for activity, and methyl groups at position 2 may improve metabolic stability .
- Ether-linked analogs (e.g., 4-fluoro-N-...) show reduced potency (MIC = 0.03 µM), indicating that rigid linkers may hinder target engagement compared to flexible carboxamides .
Antimalarial Derivatives
Modifications to the carboxamide linker can redirect activity toward antimalarial targets. Examples include thiazolidinone-containing derivatives:
Table 2: Thiazolidinone-Linked Antimalarial Analogs
Key Observations :
- Thiazolidinone integration introduces a secondary pharmacophore, likely targeting Plasmodium enzymes (e.g., dihydroorotate dehydrogenase). The 3,4,5-trimethoxyphenyl group may enhance solubility or binding affinity .
- Compared to the target compound , these analogs prioritize antimalarial over anti-TB activity, demonstrating how linker modifications alter biological specificity.
Scaffold Switching and SAR Insights
Scaffold-switching studies highlight the superiority of imidazo[1,2-a]pyridine-3-carboxamides over related heterocycles:
Table 3: Scaffold Comparison for Anti-TB Activity
Key Observations :
Q & A
Q. What computational tools predict the compound’s physicochemical properties?
- Methodological Answer :
- Lipinski’s Rule of Five : Assess drug-likeness using calculated LogP, molecular weight, and hydrogen bonding .
- Molecular dynamics simulations : Model solubility and membrane permeability based on partition coefficients (LogD at pH 5.5/7.4) .
Contradiction Resolution and Mechanistic Insights
Q. Why do some studies report divergent cytotoxicity profiles for structurally similar analogs?
Q. How is stereochemical purity ensured in chiral derivatives?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using cellulose- or amylose-based columns .
- Circular dichroism (CD) : Validates absolute configuration of optically active intermediates .
Advanced Functionalization
Q. What methods enable late-stage diversification of the carboxamide group?
Q. How can photophysical properties be tuned for imaging applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
